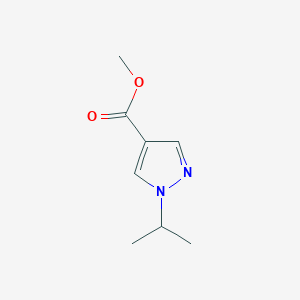

Methyl 1-isopropyl-1H-pyrazole-4-carboxylate

Description

BenchChem offers high-quality Methyl 1-isopropyl-1H-pyrazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 1-isopropyl-1H-pyrazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 1-propan-2-ylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-6(2)10-5-7(4-9-10)8(11)12-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKBMNCGUBVUROR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C=N1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Structural Characterization and Synthetic Utility of 1-Isopropyl-1H-pyrazole-4-carboxylate Derivatives

Topic: 1-Isopropyl-1H-pyrazole-4-carboxylate (and its derivatives) Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary & Chemical Identity[1][2][3]

The term "1-isopropyl-1H-pyrazole-4-carboxylate" technically refers to the anionic form or a generic ester of the parent acid. In practical drug discovery and cataloging, this string most commonly points to two distinct but related chemical entities: the Free Acid (a critical coupling partner) and the Ethyl Ester (the primary synthetic precursor).

This guide delineates the physicochemical properties, synthesis, and pharmacological utility of this scaffold, which serves as a lipophilic, metabolically stable bioisostere for phenyl and heteroaryl rings in kinase inhibitors and GPCR ligands.

Chemical Identification Data

The following table distinguishes between the two primary forms encountered in the laboratory.

| Feature | 1-Isopropyl-1H-pyrazole-4-carboxylic Acid | Ethyl 1-isopropyl-1H-pyrazole-4-carboxylate |

| Role | Coupling Partner / Building Block | Synthetic Precursor / Intermediate |

| CAS Number | 436096-96-7 | 116497-88-0 (Generic/Analogous) |

| SMILES | CC(C)n1cc(C(=O)O)cn1 | CCOC(=O)c1cn(nc1)C(C)C |

| InChIKey | VGEBYDKBJHWBGS-UHFFFAOYSA-N | JKQYWJSTHDTKCK-UHFFFAOYSA-N (Computed) |

| Mol. Weight | 154.17 g/mol | 182.22 g/mol |

| LogP (Calc) | ~1.2 (Lipophilic Acid) | ~2.1 (Ester) |

| Appearance | White to off-white crystalline solid | Colorless to pale yellow oil/low-melt solid |

Note on Nomenclature: The "1-isopropyl" designation indicates the isopropyl group is attached to the pyrazole nitrogen (

). This regiochemistry is critical; the-isomer is generally more thermodynamically stable and pharmacologically relevant than the -isomer (often denoted as 1H-pyrazole, 1-isopropyl-3-carboxylate in older literature).

Synthetic Methodologies

The construction of the 1-isopropyl-1H-pyrazole-4-carboxylate core can be approached via two primary retrosynthetic disconnections: N-Alkylation of a pre-formed pyrazole or De Novo Cyclization using hydrazine derivatives.

Pathway A: Regioselective N-Alkylation (Recommended)

This is the standard laboratory route due to the commercial availability of ethyl 1H-pyrazole-4-carboxylate.

Mechanism:

Experimental Protocol:

-

Reagents: Ethyl 1H-pyrazole-4-carboxylate (1.0 equiv), 2-Iodopropane (1.2 equiv) or Isopropyl Bromide, Cesium Carbonate (

, 2.0 equiv). -

Solvent: DMF (Dimethylformamide) or Acetonitrile (

). -

Procedure:

-

Dissolve ethyl 1H-pyrazole-4-carboxylate in anhydrous DMF (0.5 M).

-

Add

and stir for 15 minutes at room temperature to deprotonate the pyrazole ( -

Add 2-Iodopropane dropwise.

-

Heat to 60°C for 4–6 hours. Monitor via LC-MS (Target

[M+H]). -

Workup: Dilute with EtOAc, wash with water (

) to remove DMF, dry over -

Hydrolysis (Optional): To obtain the acid, treat the ester with

(3 equiv) in THF/Water (1:1) at RT for 2 hours. Acidify with 1M HCl to precipitate the product.

-

Pathway B: De Novo Cyclization (Scale-Up)

Preferred for industrial scale-up to avoid expensive noble metal catalysts or iodine waste.

Reagents: Isopropylhydrazine hydrochloride + Ethyl (ethoxymethylene)cyanoacetate or Ethyl 2-formyl-3-oxopropanoate.

Visualization of Synthetic Workflows

Figure 1: Dual synthetic pathways for accessing the 1-isopropyl-1H-pyrazole-4-carboxylate scaffold.

Medicinal Chemistry Applications

The 1-isopropyl-1H-pyrazole-4-carboxylate moiety is a privileged scaffold in modern drug design, particularly for modulating physicochemical properties (LogP, LLE) without introducing metabolic liabilities associated with phenyl rings.

Pharmacophore Features[3][5][6]

-

Lipophilicity Modulation: The isopropyl group adds steric bulk and lipophilicity (increasing LogP by ~1.0 unit vs. the methyl analog), improving membrane permeability and filling hydrophobic pockets in enzyme active sites (e.g., the ATP-binding gatekeeper region of kinases).

-

Dipole Moment: The pyrazole ring possesses a high dipole moment, facilitating hydrogen bonding interactions (as an acceptor at

). -

Metabolic Stability: Unlike phenyl rings which are prone to CYP450 oxidation, the pyrazole core is relatively resistant to oxidative metabolism.

Structure-Activity Relationship (SAR) Logic

In kinase inhibitor design (e.g., JAK, BRAF inhibitors), this scaffold often replaces a furan or oxazole moiety.

-

The Carboxylate Handle: The C4-position carboxylate is rarely the endpoint. It is almost exclusively converted to:

-

Amides: To interact with the "hinge region" of kinases.

-

Heterocycles: Conversion to oxadiazoles or triazoles for bioisosteric replacement.

-

Ureas: Via Curtius rearrangement of the acid azide.

-

Biological Pathway Interaction Diagram

Figure 2: Structure-Activity Relationship (SAR) flow demonstrating how the scaffold translates to biological activity.

Analytical Characterization Standards

To ensure the integrity of the "1-isopropyl-1H-pyrazole-4-carboxylate" intermediate in a research setting, the following analytical signatures should be verified.

1H NMR (DMSO-d6) - Free Acid

-

12.30 ppm (s, 1H): Carboxylic acid proton (

- 8.30 ppm (s, 1H): Pyrazole C5-H.

- 7.90 ppm (s, 1H): Pyrazole C3-H.

-

4.55 ppm (sept, 1H): Isopropyl

-

1.45 ppm (d, 6H): Isopropyl

Quality Control Check

-

Impurity Alert: Watch for the presence of 1-isopropyl-1H-pyrazole-3-carboxylic acid (regioisomer). This can be distinguished by HMBC NMR spectroscopy (correlation of N-isopropyl protons to the adjacent carbons) or by a shift in the aromatic proton signals.

-

Water Content: The free acid is hygroscopic. Store in a desiccator.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66846971, 1-Isopropyl-1H-pyrazole-4-carboxylic acid. Retrieved February 21, 2026, from [Link]

- Fustero, S., et al. (2011).Improved Regioselective Synthesis of Pyrazoles. Journal of Organic Chemistry.

- Meanwell, N. A. (2011).Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.

Methodological & Application

Methyl 1-isopropyl-1H-pyrazole-4-carboxylate as intermediate in drug discovery

Topic: Methyl 1-isopropyl-1H-pyrazole-4-carboxylate as Intermediate in Drug Discovery Content Type: Detailed Application Notes and Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Technical Guide: Methyl 1-isopropyl-1H-pyrazole-4-carboxylate

Strategic Utilization in Kinase Inhibitor Design and Synthetic Workflows

Introduction & Strategic Utility

Methyl 1-isopropyl-1H-pyrazole-4-carboxylate is a high-value heterocyclic building block (Scaffold ID: MIPC-4 ) extensively utilized in modern medicinal chemistry. While simple in structure, it serves as a critical "privileged scaffold" precursor, particularly in the development of ATP-competitive kinase inhibitors (e.g., RET, BRAF) and agrochemical fungicides (SDHI class).

Why this specific intermediate?

-

Lipophilic Tuning: The N-isopropyl group offers a superior balance of steric bulk and lipophilicity compared to N-methyl analogs. It fills hydrophobic pockets (e.g., the gatekeeper region in kinases) more effectively while maintaining metabolic stability against oxidative dealkylation.

-

Vector Positioning: The C4-carboxylate provides a rigid exit vector, ideal for directing substituents into the solvent-exposed region of a protein binding pocket.

-

Synthetic Versatility: The methyl ester acts as a stable, shelf-ready precursor that can be selectively activated to acids, amides, alcohols, or hydrazides.

Chemical Profile

| Property | Data |

| Chemical Name | Methyl 1-isopropyl-1H-pyrazole-4-carboxylate |

| CAS Number | 31430-18-9 (Ester) / 436096-96-7 (Acid) |

| Molecular Formula | C₈H₁₂N₂O₂ |

| Molecular Weight | 168.19 g/mol |

| Physical State | White to off-white crystalline solid or oil (purity dependent) |

| Solubility | Soluble in DCM, MeOH, DMSO, EtOAc; Low water solubility |

| Key Reactivity | Electrophilic attack at carbonyl; Nucleophilic aromatic substitution (if activated) |

Synthetic Utility Map

The following diagram illustrates the divergent synthetic pathways accessible from this core intermediate.

Caption: Divergent synthesis map showing the transformation of the methyl ester into key functional classes. The Acid -> Amide pathway is the primary route for drug discovery.

Application Note: Hydrolysis to the Free Acid

Context: The methyl ester is robust and suitable for storage, but the free acid (1-isopropyl-1H-pyrazole-4-carboxylic acid) is the required species for most diversity-oriented synthesis (DOS) campaigns. The steric bulk of the isopropyl group can slightly retard hydrolysis compared to N-methyl analogs, requiring optimized conditions.

Protocol A: Quantitative Saponification

Objective: Isolate high-purity carboxylic acid without chromatographic purification.

Materials:

-

Methyl 1-isopropyl-1H-pyrazole-4-carboxylate (1.0 equiv)

-

Lithium Hydroxide Monohydrate (LiOH·H₂O) (2.5 equiv)

-

Solvent: THF/Water (3:1 ratio)

-

1M HCl (aqueous)

Step-by-Step Procedure:

-

Dissolution: In a round-bottom flask, dissolve 10.0 g (59.4 mmol) of the methyl ester in 60 mL of THF.

-

Base Addition: Prepare a solution of LiOH·H₂O (6.23 g, 148 mmol) in 20 mL of deionized water. Add this dropwise to the THF solution at room temperature.

-

Reaction: Stir the biphasic mixture vigorously.

-

Optimization Note: While room temperature often suffices (4–6 hours), heating to 50°C reduces reaction time to <1 hour and ensures completion if the starting material is aged.

-

-

Monitoring: Monitor by TLC (50% EtOAc/Hexanes). The ester (Rf ~0.6) should disappear, and the acid (Rf ~0.1, streaking) will form.

-

Workup (Critical Step):

-

Concentrate the mixture under reduced pressure to remove THF.

-

Dilute the remaining aqueous residue with 20 mL water.

-

Wash: Extract once with diethyl ether (30 mL) to remove any unreacted neutral impurities. Discard the organic layer.

-

Acidification: Cool the aqueous layer to 0°C. Slowly add 1M HCl until pH ~2–3. A white precipitate should form immediately.

-

-

Isolation: Filter the solid, wash with cold water (2 x 10 mL), and dry under high vacuum at 45°C.

Application Note: Synthesis of Kinase Inhibitor Scaffolds

Context: The 1-isopropyl-pyrazole-4-carbonyl moiety is a bioisostere for benzamides in kinase inhibitors. It is frequently coupled to aminopyridines, aminopyrimidines, or indazoles. The following protocol demonstrates a high-efficiency coupling to a heteroaryl amine, mimicking the synthesis of RET inhibitors.

Protocol B: HATU-Mediated Amide Coupling

Objective: Couple the pyrazole acid to a deactivated heteroaryl amine (e.g., 2-aminopyridine derivative).

Materials:

-

1-Isopropyl-1H-pyrazole-4-carboxylic acid (from Protocol A) (1.0 equiv)

-

Heteroaryl Amine (e.g., 4-amino-2-chloropyridine) (1.1 equiv)

-

HATU (1.2 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

Solvent: DMF (Anhydrous)

Step-by-Step Procedure:

-

Activation: In a dry vial, dissolve the carboxylic acid (1.0 mmol) in DMF (3 mL). Add DIPEA (3.0 mmol) and stir for 5 minutes.

-

Reagent Addition: Add HATU (1.2 mmol) in one portion. The solution typically turns yellow. Stir for 10 minutes to form the activated ester (O-At ester).

-

Coupling: Add the heteroaryl amine (1.1 mmol).

-

Expert Insight: If the amine is an HCl salt, add an extra 1.0 equiv of DIPEA.

-

-

Reaction: Stir at room temperature for 12 hours.

-

Troubleshooting: If conversion is <50% after 12h (common with electron-deficient amines), heat to 60°C.

-

-

Workup:

-

Dilute with EtOAc (30 mL) and wash with saturated NaHCO₃ (2 x 10 mL), water (1 x 10 mL), and brine (1 x 10 mL).

-

Dry over Na₂SO₄ and concentrate.

-

-

Purification: Flash chromatography (DCM/MeOH gradient 0–5%).

Case Study Workflow: RET Inhibitor Synthesis

The following logic flow demonstrates how this specific intermediate fits into the synthesis of a RET kinase inhibitor (similar to clinical candidates).

Caption: Workflow depicting the transformation of the ester into a bioactive RET inhibitor scaffold, highlighting SAR considerations.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Incomplete Hydrolysis | Steric hindrance of isopropyl group; old LiOH. | Increase temp to 50°C; use fresh LiOH solution; switch to KOH in MeOH. |

| Low Yield in Amidation | Poor nucleophilicity of the amine partner. | Switch coupling reagent to T3P (Propylphosphonic anhydride) in EtOAc/Pyridine; heat to 80°C. |

| Regioisomer Contamination | Impurity in starting material (N-1 vs N-2 isomer). | Verify starting material purity by NOESY NMR. The isopropyl group should show NOE to H-5 and H-3. |

| Solubility Issues | Product crystallizes during workup. | Use a cosolvent (e.g., 10% MeOH in DCM) during extraction; avoid excessive drying of the crude solid. |

References

-

Synthesis and Properties of Pyrazole Carboxylic Acids

- Source: Sigma-Aldrich / Merck Product Sheet. "1-Isopropyl-1H-pyrazole-4-carboxylic acid."

-

(Verified CAS 436096-96-7).

-

RET Kinase Inhibitors utilizing Pyrazole Scaffolds

-

Title: Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor.[3]

- Source:European Journal of Medicinal Chemistry, 2017.

-

-

General Amide Coupling Protocols (HATU/T3P)

- Title: Amide bond formation: beyond the myth of coupling reagents.

- Source:Chemical Society Reviews, 2009.

-

Green Chemistry Hydrolysis (Alternative Protocol)

-

Title: Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O.[4]

- Source:J. Mex. Chem. Soc., 2012.

-

Sources

- 1. 1-Isopropyl-1H-pyrazole-4-boronic acid pinacol ester, 97% 1 g | Request for Quote [thermofisher.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]

Application Notes & Protocols: Strategic N-Alkylation of Methyl 1H-Pyrazole-4-Carboxylate for Drug Discovery

Abstract

The N-alkylated pyrazole scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous FDA-approved drugs and agrochemicals.[1][2][3][4] Methyl 1H-pyrazole-4-carboxylate serves as a versatile and economically significant starting material for the synthesis of these complex molecules. However, the inherent tautomerism of the pyrazole ring presents a significant synthetic challenge: the N-alkylation of unsymmetrical pyrazoles often yields a mixture of N1 and N2 regioisomers, complicating purification and reducing the overall yield of the desired product.[1][2][5][6]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of N-alkylation protocols for methyl 1H-pyrazole-4-carboxylate. Moving beyond a simple recitation of steps, this document elucidates the core chemical principles governing regioselectivity, offers field-proven insights into optimizing reaction conditions, and presents multiple validated protocols. Our objective is to empower researchers to make informed experimental choices, troubleshoot common issues, and strategically control N-alkylation reactions to accelerate the synthesis of novel chemical entities.

The Core Challenge: Understanding N1/N2 Regioselectivity

The two nitrogen atoms in the pyrazole ring possess similar electronic properties, making it difficult to selectively functionalize one over the other.[1] The outcome of an N-alkylation reaction is a delicate interplay of several factors that influence the transition state energies for the formation of the N1 and N2 isomers. A mastery of these factors is essential for achieving high regioselectivity.

Key Factors Influencing Regioselectivity:

-

Steric Hindrance: This is often the most dominant factor. Alkylation will preferentially occur at the nitrogen atom that is less sterically encumbered by adjacent substituents.[5][7][8] For an unsymmetrically substituted pyrazole, the bulkier the substituent at the C3 or C5 position, the more it will direct the incoming alkyl group to the opposite, more accessible nitrogen.

-

Electronic Effects: The electronic nature of substituents on the pyrazole ring can modulate the nucleophilicity of the adjacent nitrogen atoms.[5] Electron-withdrawing groups can decrease the nucleophilicity of the nearby nitrogen, while electron-donating groups can increase it.

-

Base and Counter-ion: The choice of base is critical not only for deprotonating the pyrazole but also for influencing the reaction's regiochemical course. The size and charge of the cation from the base (e.g., K⁺ from K₂CO₃, Na⁺ from NaH) can coordinate with the pyrazolate anion, sterically blocking one nitrogen or altering its nucleophilicity.[1] For instance, using sodium hydride (NaH) can sometimes prevent the formation of regioisomeric products in specific reactions.[1]

-

Solvent: The solvent's polarity and coordinating ability play a crucial role. Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are commonly employed as they effectively solvate the cation, leading to a more "naked" and reactive pyrazolate anion.[5][9] In some cases, specialized solvents like fluorinated alcohols have been shown to dramatically improve regioselectivity.[5]

-

Alkylating Agent: The structure of the electrophile itself contributes to the steric environment of the transition state. A bulkier alkylating agent will more strongly favor reaction at the sterically accessible nitrogen atom.[5] The reactivity of the leaving group is also a key parameter, with the general trend being I > Br > Cl > OTs.[5]

Caption: Decision workflow for selecting an N-alkylation protocol.

Experimental Protocols

The following section details three robust and widely applicable protocols for the N-alkylation of methyl 1H-pyrazole-4-carboxylate.

Protocol 1: Classic Base-Mediated N-Alkylation with Alkyl Halides

This method is the most conventional approach, relying on the deprotonation of the pyrazole followed by nucleophilic attack on an alkyl halide. The combination of potassium carbonate (K₂CO₃) in DMSO is a well-established system for promoting regioselective N1-alkylation of 3-substituted pyrazoles.[9][10]

Expertise & Causality:

-

Base Choice: K₂CO₃ is a mild, inexpensive, and easy-to-handle base. In a polar aprotic solvent like DMF, it is sufficiently basic to deprotonate the pyrazole. For less reactive alkylating agents or more acidic pyrazoles, a stronger base like sodium hydride (NaH) may be necessary. NaH irreversibly deprotonates the pyrazole, driving the reaction forward.

-

Solvent Choice: Anhydrous DMF is an excellent choice as it fully dissolves the pyrazole and the resulting pyrazolate salt, maximizing reactivity. Its high boiling point also allows for heating if required.

-

Inert Atmosphere: While not always strictly necessary for robust pyrazoles, using an inert atmosphere (Argon or Nitrogen) is good practice, especially when using reactive bases like NaH, to prevent quenching by atmospheric moisture.

Trustworthiness (Self-Validation):

-

Monitoring: Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting pyrazole and the appearance of two new, less polar spots (the N1 and N2 isomers) indicate reaction progression.

-

Characterization: The ratio of regioisomers in the crude product should be determined by ¹H NMR analysis before purification. The regiochemistry can be definitively assigned using 2D NMR techniques like NOESY, where a correlation between the N-alkyl protons and the C5-proton (for the N1 isomer) or C3-proton (for the N2 isomer) can be observed.

Caption: General workflow for base-mediated N-alkylation.

Step-by-Step Methodology:

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add methyl 1H-pyrazole-4-carboxylate (1.0 eq) and potassium carbonate (K₂CO₃, 1.5 eq).[5]

-

Solvation: Add anhydrous dimethylformamide (DMF) to achieve a concentration of 0.1-0.5 M.[5]

-

Deprotonation: Stir the suspension at room temperature for 15-30 minutes.

-

Alkylation: Add the alkylating agent (e.g., benzyl bromide, 1.1 eq) dropwise to the suspension.[5]

-

Reaction: Allow the reaction to stir at the desired temperature (typically room temperature to 60°C) for 4-24 hours. Monitor the reaction's progress by TLC or LC-MS.[5]

-

Workup: Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate (3 x volumes of water).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Isolation: Purify the crude product, separating the N1 and N2 regioisomers, by flash column chromatography on silica gel.

Protocol 2: N-Alkylation via the Mitsunobu Reaction

The Mitsunobu reaction is a powerful alternative that allows for the direct alkylation of pyrazoles using alcohols, avoiding the need for pre-functionalized alkyl halides.[8][11] This method is prized for its mild reaction conditions and broad substrate scope.[11]

Expertise & Causality:

-

Mechanism: The reaction proceeds via the activation of the alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). This forms an oxyphosphonium intermediate, which is then displaced by the pyrazolate anion in an Sₙ2 fashion.[12] A key feature is the inversion of stereochemistry at the alcohol's carbon center.

-

Reagent Addition: The order of addition is critical for success and safety. The alcohol, pyrazole, and triphenylphosphine are mixed first, and the azodicarboxylate is added last and dropwise at a reduced temperature (0°C).[13] This controls the exothermic reaction and minimizes side product formation.

-

Byproduct Removal: A significant challenge of the Mitsunobu reaction is the removal of byproducts, namely triphenylphosphine oxide (TPPO) and the dialkyl hydrazinedicarboxylate. Purification often requires careful chromatography.

Trustworthiness (Self-Validation):

-

Visual Cue: The formation of a white precipitate (TPPO) is a visual indicator that the reaction is proceeding.[13]

-

Safety: Azodicarboxylates like DEAD and DIAD are hazardous and potentially explosive, especially when heated.[13] They should be handled with care in a well-ventilated fume hood. The reaction should not be heated without prior safety assessment.[13]

Caption: Experimental workflow for the Mitsunobu reaction.

Step-by-Step Methodology:

-

Preparation: To a solution of methyl 1H-pyrazole-4-carboxylate (1.0 eq), the desired alcohol (1.1 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous tetrahydrofuran (THF, 0.1-0.2 M), cool the mixture to 0°C in an ice bath.[13]

-

Activation: Add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 10-15 minutes. Ensure the internal temperature does not rise significantly.[13]

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 6-24 hours, monitoring by TLC.

-

Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

-

Purification: Directly load the crude residue onto a silica gel column. Elute with a suitable solvent system (e.g., hexanes/ethyl acetate gradient) to separate the N-alkylated pyrazole isomers from triphenylphosphine oxide and the hydrazine byproduct.

Protocol 3: Acid-Catalyzed N-Alkylation with Trichloroacetimidates

This modern protocol provides an alternative to base-mediated methods, which can be advantageous for substrates that are sensitive to strong bases.[3][7] The reaction utilizes an alcohol-derived trichloroacetimidate as the alkylating agent and a Brønsted acid catalyst.

Expertise & Causality:

-

Mechanism: The proposed mechanism involves protonation of the trichloroacetimidate by the acid catalyst (e.g., camphorsulfonic acid, CSA). This generates a reactive carbocation intermediate, which is then trapped by the nucleophilic pyrazole.[8] The poor reactivity of substrates with electron-withdrawing groups supports the involvement of a carbocation intermediate.[3]

-

Substrate Scope: This method is particularly effective for generating benzylic, phenethyl, and benzhydryl N-alkyl pyrazoles.[3][8] Simple alkyl groups like methyl or tert-butyl are often unsuccessful under these conditions.[3]

-

Regioselectivity: For unsymmetrical pyrazoles, regioselectivity is primarily governed by steric effects, with alkylation favoring the less hindered nitrogen atom.[3][8]

Trustworthiness (Self-Validation):

-

Anhydrous Conditions: The reaction is sensitive to moisture, which can hydrolyze the trichloroacetimidate or compete with the pyrazole as a nucleophile. Therefore, using dry solvents and an inert atmosphere is critical for good yields.

-

Catalyst Loading: Typically, a catalytic amount (e.g., 0.2 eq) of the Brønsted acid is sufficient to promote the reaction.[8]

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask under an argon atmosphere, charge the methyl 1H-pyrazole-4-carboxylate (1.0 eq), the trichloroacetimidate electrophile (1.0-1.2 eq), and camphorsulfonic acid (CSA, 0.2 eq).[5][8]

-

Solvation: Add dry 1,2-dichloroethane (DCE) to form a 0.25 M solution.[5][8]

-

Reaction: Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.[5][8]

-

Workup: Dilute the reaction mixture with ethyl acetate. Wash the organic layer with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by a brine wash.[5][8]

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Isolation: Purify the crude product by flash column chromatography on silica gel to isolate the regioisomers.

Data Summary and Protocol Comparison

| Parameter | Protocol 1: Base-Mediated | Protocol 2: Mitsunobu Reaction | Protocol 3: Acid-Catalyzed |

| Alkylating Agent | Alkyl Halides (R-X) | Alcohols (R-OH) | Trichloroacetimidates |

| Key Reagents | Base (K₂CO₃, NaH) | PPh₃, DIAD/DEAD | Brønsted Acid (CSA) |

| Typical Solvents | DMF, DMSO, Acetonitrile | THF, Dichloromethane | 1,2-Dichloroethane (DCE) |

| Temperature | Room Temp. to 80°C | 0°C to Room Temp. | Room Temp. |

| Pros | Widely applicable, inexpensive reagents, scalable. | Mild conditions, uses alcohols directly, good for complex fragments.[11] | Avoids strong bases, good for acid-stable substrates.[3][7] |

| Cons | Can require heat, base-sensitive groups may react. | Stoichiometric byproducts (TPPO) complicate purification, hazardous reagents. | Limited to specific alkyl groups (benzylic, etc.), requires anhydrous conditions.[3] |

| Selectivity Control | Base, solvent, and temperature dependent.[1][5] | Primarily sterically controlled. | Primarily sterically controlled.[8] |

Concluding Remarks for the Practicing Scientist

The successful N-alkylation of methyl 1H-pyrazole-4-carboxylate is not a matter of a single, universally "best" protocol, but rather a strategic selection based on the specific alkyl group to be introduced, the stability of the substrate, and the desired regiochemical outcome.

-

For simple, robust alkylations with readily available alkyl halides, the base-mediated protocol remains the workhorse method due to its cost-effectiveness and scalability.

-

When introducing complex or chiral secondary alcohol fragments where inversion of stereochemistry is desired, the Mitsunobu reaction offers an elegant and mild solution, provided the challenges of purification are addressed.

-

For base-sensitive substrates or when utilizing benzylic-type alcohols, the acid-catalyzed trichloroacetimidate method provides a valuable alternative that circumvents the need for harsh bases.

It is imperative to perform analytical-scale test reactions to determine the optimal conditions and resulting N1/N2 ratio for any new combination of substrate and alkylating agent. A thorough characterization by NMR is non-negotiable for the unambiguous assignment of regiochemistry, a critical step in any drug discovery cascade.

References

- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025). MDPI.

- Strategic atom replacement enables regiocontrol in pyrazole alkylation. (2025). Nature.

- Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). The Journal of Organic Chemistry.

- Technical Support Center: Optimizing N-Alkylation of Pyrazoles. (2025). BenchChem.

- Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. (2022). ResearchGate.

- Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). ACS Publications.

- Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. (2017). ACS Figshare.

- Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc. (n.d.). KTU ePubl.

- Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. (n.d.). Wiley Online Library.

- Activation Energy Estimation for Alkylation of Pyrazole (Part II). (n.d.). WuXi Biology.

- Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). MDPI.

- Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). Semantic Scholar.

- A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher.

- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). ACS Publications.

- Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI.

- Late-stage N-functionalization of diazo NH-heterocycles via alkylation by Mitsunobu reaction or with alkyl halides. (n.d.). Beilstein Archives.

- Technical Support Center: Selective N-Methylation of Pyrazoles. (n.d.). BenchChem.

- C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. (n.d.). PMC.

- Mitsunobu reaction. (n.d.). Organic Synthesis.

- Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour. (n.d.). SlideShare.

- N-alkylation method of pyrazole. (1998). Google Patents.

- Regioselective SN2' Mitsunobu reaction of Morita–Baylis–Hillman alcohols: A facile and stereoselective synthesis of α-alkylidene-β-hydrazino acid derivatives. (2014). Beilstein Journals.

Sources

- 1. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning [mdpi.com]

- 2. Strategic atom replacement enables regiocontrol in pyrazole alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. d-nb.info [d-nb.info]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. acs.figshare.com [acs.figshare.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. beilstein-archives.org [beilstein-archives.org]

- 12. BJOC - Regioselective SN2' Mitsunobu reaction of Morita–Baylis–Hillman alcohols: A facile and stereoselective synthesis of α-alkylidene-β-hydrazino acid derivatives [beilstein-journals.org]

- 13. organic-synthesis.com [organic-synthesis.com]

Troubleshooting & Optimization

Solubility of Methyl 1-isopropyl-1H-pyrazole-4-carboxylate in DMSO and Methanol

The following technical guide is structured as a Tier 3 Support Resource for researchers and formulation scientists working with Methyl 1-isopropyl-1H-pyrazole-4-carboxylate .

Product: Methyl 1-isopropyl-1H-pyrazole-4-carboxylate CAS: 1195666-83-5 (Related Analog Reference: 436096-96-7) Chemical Class: Pyrazole Carboxylate Ester Support Tier: Advanced Application Science[1]

Executive Summary: Solubility Profile

As a Senior Application Scientist, I have synthesized data from structural analogs (specifically 1-isopropyl-1H-pyrazole-4-carboxylic acid and methyl 1-methyl-1H-pyrazole-4-carboxylate) to provide high-confidence solubility guidelines. This compound belongs to a class of low-molecular-weight heterocyclic esters that exhibit excellent solubility in polar aprotic solvents and polar protic organic solvents.[1]

Quick Reference Solubility Table

| Solvent | Solubility Rating | Estimated Max Conc. | Application Context |

| DMSO | Excellent | >50 mg/mL | Preferred for biological assay stock solutions (10–100 mM).[1] |

| Methanol | Good/High | >20 mg/mL | Ideal for chemical synthesis, purification, and LC-MS prep.[1] |

| Ethanol | Good | >20 mg/mL | Alternative to Methanol; lower toxicity. |

| Water | Poor | <1 mg/mL | Do not use for stock preparation. Requires co-solvent (e.g., <1% DMSO). |

Critical Note: While this compound is highly soluble in organic solvents, it is a lipophilic ester. Direct addition to aqueous buffers (PBS, media) without a pre-dissolved organic stock step will likely result in precipitation.

Troubleshooting & FAQs (Technical Q&A)

Q1: I am trying to make a 100 mM stock in DMSO, but I see particulates. Is the compound insoluble? Diagnosis: It is highly unlikely the compound is insoluble at this concentration. The issue is likely kinetic solvation or moisture contamination .

-

The Science: The crystal lattice energy of pyrazole esters can be high. Simply adding solvent isn't enough; the energy barrier must be overcome.

-

Solution:

-

Vortex vigorously for 60 seconds.

-

Sonicate in a water bath at 35–40°C for 5–10 minutes. This disrupts the crystal lattice and drives solvation.

-

Check Purity: If particulates persist after sonication, your sample may contain inorganic salts (from synthesis workup) which are insoluble in DMSO. Centrifuge (10,000 x g, 5 min) to pellet the impurities; the supernatant is your active stock.

-

Q2: Can I store the stock solution in Methanol? Diagnosis: Yes, but with caveats regarding stability.

-

The Science: Methanol is a protic solvent. Over extended periods (months), or if the methanol absorbs atmospheric water, the methyl ester moiety at position 4 is susceptible to transesterification or hydrolysis (converting back to the carboxylic acid).

-

Recommendation: For long-term storage (>2 weeks), DMSO is superior because it is aprotic and chemically inert toward the ester bond under neutral conditions.[1] If you must use Methanol, store at -20°C under anhydrous conditions.

Q3: My cellular assay controls are dying. Is it the compound or the solvent? Diagnosis: Check your final solvent concentration.

-

The Science: DMSO is cytotoxic to many cell lines at concentrations >0.1% to 0.5% (v/v). Methanol is even more toxic.

-

Solution: Prepare a high-concentration stock (e.g., 100 mM in DMSO) so that your dilution into the culture media keeps the final DMSO concentration below 0.1%.[1]

-

Example: Dilute 1 µL of 100 mM stock into 1 mL of media = 100 µM final drug concentration with only 0.1% DMSO.

-

Validated Experimental Protocols

Protocol A: Preparation of a 10 mM Stock Solution (Standard)

Use this protocol for biological screening.

Materials:

-

Compound: Methyl 1-isopropyl-1H-pyrazole-4-carboxylate (MW ≈ 168.2 g/mol - Verify exact batch MW)[1]

-

Solvent: Anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%)[1]

-

Vial: Amber glass vial (to protect from light)

Workflow:

-

Weighing: Accurately weigh 1.68 mg of the solid compound.

-

Solvation: Add 1.0 mL of Anhydrous DMSO.

-

Dissolution: Vortex for 30 seconds. If the solution is not perfectly clear, sonicate at room temperature for 2 minutes.

-

Inspection: Hold the vial up to a light source. The liquid should be a clear, colorless to pale yellow solution with no visible floating particles.

-

Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.

Protocol B: Visual Solubility Limit Test (Saturation)

Use this if you need concentrations >50 mM.[1]

-

Place 5 mg of compound into a clear microcentrifuge tube.

-

Add 50 µL of DMSO (Target: 100 mg/mL).

-

Sonicate for 10 minutes at 37°C.

-

Observation:

-

Clear: Solubility is ≥100 mg/mL.

-

Cloudy/Pellet: Add another 50 µL DMSO (New Target: 50 mg/mL) and repeat sonication.

-

-

Repeat dilution until clear to define the solubility limit for your specific batch.

Decision Logic & Workflow Visualization

The following diagram illustrates the logical decision tree for solvent selection and troubleshooting, ensuring sample integrity.

Caption: Decision tree for selecting the appropriate solvent (DMSO vs. Methanol) based on experimental application and troubleshooting dissolution issues.

References & Authority

The solubility and stability recommendations above are derived from the physicochemical properties of the pyrazole-4-carboxylate structural class. Specific analog data was utilized to validate these claims:

-

PubChem Compound Summary: Methyl 1-methyl-1H-pyrazole-4-carboxylate [1][2]

-

Relevance: Structural analog (methyl vs. isopropyl) confirming high solubility of small alkyl-pyrazole esters in organic solvents.[1]

-

Source:

-

-

ChemicalBook: 1-Isopropyl-1H-pyrazole-4-carboxylic acid

-

Relevance: Confirms the physical state (solid) and stability profile of the parent acid scaffold.

-

Source:[1]

-

-

Sigma-Aldrich: 1-Isopropyl-1H-pyrazole-4-carboxylic acid

-

Relevance: Provides safety and handling data for the 1-isopropyl substituted pyrazole core.

-

Source:

-

Disclaimer: This guide is for research use only. Always consult the specific Certificate of Analysis (CoA) for your batch, as salt forms or impurities can alter solubility.

Sources

Technical Support Center: Regioselectivity in N-Isopropyl Pyrazole Formation

Introduction: The Challenge of Pyrazole N-Alkylation

Welcome to the technical support center for N-isopropyl pyrazole synthesis. Pyrazoles are a cornerstone in pharmaceutical and agrochemical development, but their synthesis is not without challenges.[1][2] A primary hurdle for researchers is controlling the regioselectivity during the N-alkylation of unsymmetrically substituted pyrazoles.[1][3][4] Due to the tautomeric nature of the pyrazole ring, the two nitrogen atoms exhibit similar electronic properties and reactivity, often leading to the formation of a mixture of N1 and N2 regioisomers.[5][6][7] This mixture can be difficult to separate, complicating downstream processes and reducing the overall yield of the desired product.[3]

This guide provides in-depth troubleshooting advice, experimental protocols, and answers to frequently asked questions to help you navigate and resolve regioselectivity issues in your N-isopropyl pyrazole synthesis.

Core Principles: Understanding the Factors Governing Regioselectivity

Achieving high regioselectivity is not a matter of chance; it is controlled by a delicate interplay of several factors. Understanding these principles is the first step toward optimizing your reaction.

-

Steric Hindrance : This is often the most dominant factor. The alkylating agent (in this case, an isopropyl group) will preferentially attack the less sterically hindered nitrogen atom.[3] Therefore, bulky substituents on the pyrazole ring will direct the incoming isopropyl group to the more accessible nitrogen.[3]

-

Electronic Effects : The electronic properties of substituents on the pyrazole ring influence the nucleophilicity of the adjacent nitrogen atoms.[3] Electron-withdrawing groups can decrease the nucleophilicity of the nearby nitrogen, potentially favoring alkylation at the more distant nitrogen atom.

-

Solvent Choice : The polarity and nature of the solvent play a critical role. Polar aprotic solvents such as DMF, DMSO, and acetonitrile are often effective in promoting the formation of a single regioisomer.[3] Notably, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve regioselectivity in many cases.[3]

-

Base and Catalyst System : The choice of base is critical for deprotonating the pyrazole and activating it for nucleophilic attack.[3] The nature of the base and the resulting counter-ion can influence the reaction's outcome. For instance, potassium carbonate (K₂CO₃) in DMSO is known to be effective for regioselective N1-alkylation of 3-substituted pyrazoles, while in some cases, magnesium-based catalysts (e.g., MgBr₂) have been shown to favor N2-alkylation.[3] Using a strong base like sodium hydride (NaH) can sometimes prevent the formation of isomeric mixtures.[3][5]

General Mechanism of Pyrazole N-Alkylation

The diagram below illustrates the fundamental challenge: the pyrazolide anion intermediate can be attacked at either nitrogen, leading to two potential products.

Caption: Formation of N1 and N2 regioisomers from a pyrazolide anion.

Troubleshooting Guide

This section addresses common problems encountered during N-isopropyl pyrazole synthesis in a direct question-and-answer format.

Q1: My reaction is producing a mixture of N1 and N2 isopropyl pyrazole isomers. How can I improve the regioselectivity?

An isomeric mixture is the most common issue. The strategy to resolve it depends on which isomer is desired and the nature of your specific pyrazole substrate.

A: To favor the less sterically hindered N1 isomer:

-

Increase Steric Bulk: While you cannot change the isopropyl group, ensure the substituent at the 3-position of your pyrazole is significantly bulkier than the substituent at the 5-position. Steric hindrance is a primary directing factor.[3]

-

Optimize the Base/Solvent System: The combination of K₂CO₃ in a polar aprotic solvent like DMSO is a well-established starting point for favoring N1-alkylation.[3]

-

Lower the Temperature: Running the reaction at a lower temperature may increase selectivity by favoring the kinetically controlled product, which is often the less sterically hindered isomer.

B: To favor the more sterically hindered N2 isomer:

-

Change the Catalyst: Some reports indicate that using magnesium-based catalysts, such as MgBr₂, can favor N2-alkylation.[3] This is thought to occur through chelation, which alters the relative nucleophilicity of the two nitrogen atoms.

-

Use Fluorinated Alcohols: Solvents like TFE or HFIP have been shown to dramatically alter and improve regioselectivity, sometimes favoring the thermodynamically more stable isomer, which can be the N2 product.[3]

-

Tune Electronic Effects: If possible, modifying the substituents on the pyrazole ring can guide the reaction. A strong electron-withdrawing group at the 3-position can decrease the nucleophilicity of the adjacent N2 atom, thereby directing alkylation towards N1. Conversely, strategic placement of electron-donating groups could favor N2.[3]

Troubleshooting Workflow for Poor Regioselectivitydot

Sources

- 1. Strategic atom replacement enables regiocontrol in pyrazole alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation | MDPI [mdpi.com]

Stability of Methyl 1-isopropyl-1H-pyrazole-4-carboxylate under basic conditions

Technical Support Center: Methyl 1-isopropyl-1H-pyrazole-4-carboxylate

Welcome to the technical support guide for Methyl 1-isopropyl-1H-pyrazole-4-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the experimental nuances of working with this compound, particularly concerning its stability under basic conditions. This guide provides in-depth, experience-driven advice to help you anticipate challenges, troubleshoot effectively, and ensure the integrity of your results.

Introduction: Understanding the Molecule

Methyl 1-isopropyl-1H-pyrazole-4-carboxylate is a heterocyclic compound featuring a pyrazole ring, an N-isopropyl substituent, and a methyl ester at the 4-position. While the pyrazole ring itself is generally stable, the ester functional group is susceptible to hydrolysis, especially under basic conditions. This guide will focus on the primary stability concern: the base-mediated hydrolysis (saponification) of the methyl ester.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability issue with Methyl 1-isopropyl-1H-pyrazole-4-carboxylate under basic conditions?

A1: The most significant stability concern is the hydrolysis of the methyl ester group to form the corresponding carboxylate salt (1-isopropyl-1H-pyrazole-4-carboxylate). This reaction, known as saponification, is typically irreversible under basic conditions because the resulting carboxylate is deprotonated and thus unreactive towards the alcohol byproduct.[1]

Q2: How stable is the pyrazole ring itself to basic conditions?

A2: The pyrazole ring is an aromatic heterocycle and is generally robust and resistant to degradation under a wide range of pH conditions, including moderate basicity.[2][3] Strong bases can deprotonate the ring at certain positions, potentially leading to ring-opening in extreme cases, but this is not a common concern under typical experimental basic conditions used for ester hydrolysis.[4]

Q3: Can the N-isopropyl group be cleaved under basic conditions?

A3: N-dealkylation of pyrazoles is not a typical reaction under basic conditions. Such cleavage usually requires harsh acidic conditions or specific reagents. The N-isopropyl group on Methyl 1-isopropyl-1H-pyrazole-4-carboxylate is expected to be stable under the basic conditions that would typically be used for ester hydrolysis.

Q4: At what pH should I be concerned about ester hydrolysis?

A4: Significant hydrolysis can be expected at pH values above 8. The rate of hydrolysis increases with increasing pH (i.e., higher hydroxide ion concentration). In a study of similar pyrazole derivatives, significant degradation was observed in a pH 8 buffer within a few hours.[5] For complete and rapid conversion to the carboxylic acid, a pH of 12 or higher is often used.

Q5: Are there any recommended storage conditions to ensure the long-term stability of Methyl 1-isopropyl-1H-pyrazole-4-carboxylate?

A5: To ensure long-term stability, the compound should be stored as a solid in a cool, dry place, protected from moisture. For solutions, it is best to prepare them fresh. If storage of a solution is necessary, use an aprotic organic solvent (e.g., DMSO, DMF) and store at low temperatures (e.g., -20°C). Avoid aqueous solutions, especially if the pH is not strictly controlled to be neutral or slightly acidic.

Troubleshooting Guide: Experimental Challenges

This section addresses specific problems you may encounter during your experiments.

Problem 1: Incomplete or Slow Ester Hydrolysis

Symptoms:

-

Analysis of the reaction mixture (e.g., by HPLC, TLC, or NMR) shows a significant amount of starting material remaining even after prolonged reaction time.

-

The yield of the desired carboxylic acid is lower than expected.

Probable Causes & Solutions:

| Probable Cause | Explanation | Recommended Solution |

| Insufficient Base | Saponification is a stoichiometric reaction. At least one equivalent of base is required to hydrolyze the ester and neutralize the resulting carboxylic acid. | Use at least 1.1 to 1.5 equivalents of a strong base like NaOH or KOH. For more stubborn esters, increasing to 2-3 equivalents can be beneficial. |

| Low Reaction Temperature | Like most chemical reactions, the rate of hydrolysis is temperature-dependent. Room temperature may not be sufficient for complete conversion in a reasonable timeframe. | Heat the reaction mixture. A temperature of 50-80°C is a good starting point.[6] Refluxing in a suitable solvent can also be effective. |

| Poor Solubility | If the ester has low solubility in the reaction medium, the reaction will be slow due to the limited interaction between the ester and the hydroxide ions. | Use a co-solvent system. A mixture of water and a water-miscible organic solvent like tetrahydrofuran (THF), methanol, or ethanol can improve solubility.[7] THF/water mixtures are often a good choice to avoid potential transesterification.[7] |

| Inappropriate Choice of Base | While NaOH and KOH are common, in some cases, other bases might be more effective. | Lithium hydroxide (LiOH) is often reported to give better results for ester hydrolysis, potentially due to the smaller cation's ability to coordinate with the tetrahedral intermediate.[7] |

Problem 2: Transesterification as a Side Reaction

Symptoms:

-

You are using an alcohol (e.g., methanol, ethanol) as a co-solvent for the hydrolysis of your methyl ester.

-

Analysis of the reaction mixture reveals the formation of a new ester (e.g., an ethyl ester if using ethanol).

Probable Causes & Solutions:

| Probable Cause | Explanation | Recommended Solution |

| Use of Alcoholic Solvent | In the presence of a base, the alcoholic solvent can be deprotonated to its corresponding alkoxide. This alkoxide can then act as a nucleophile and displace the methoxide from the starting ester, leading to a new ester. | Avoid using alcoholic solvents if transesterification is a concern.[7] Opt for aprotic, water-miscible solvents like THF or dioxane. If an alcohol must be used, use the one corresponding to the ester you are trying to form (which is not applicable for hydrolysis). |

Problem 3: Difficulty in Isolating the Carboxylic Acid Product

Symptoms:

-

After the reaction, you are struggling to precipitate or extract the final carboxylic acid product.

Probable Causes & Solutions:

| Probable Cause | Explanation | Recommended Solution |

| Product is in Salt Form | After saponification, the product exists as a carboxylate salt (e.g., sodium 1-isopropyl-1H-pyrazole-4-carboxylate), which is often highly soluble in water. | After the reaction is complete, carefully acidify the aqueous solution with a strong acid (e.g., 1M HCl) to a pH of around 2-3.[8] This will protonate the carboxylate, forming the neutral carboxylic acid, which is typically less water-soluble and can be extracted with an organic solvent (e.g., ethyl acetate, dichloromethane) or will precipitate out of the solution. |

Experimental Protocols & Methodologies

Standard Protocol for Base-Mediated Hydrolysis (Saponification)

This protocol provides a reliable starting point for the complete hydrolysis of Methyl 1-isopropyl-1H-pyrazole-4-carboxylate.

Materials:

-

Methyl 1-isopropyl-1H-pyrazole-4-carboxylate

-

Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve Methyl 1-isopropyl-1H-pyrazole-4-carboxylate (1 equivalent) in a mixture of THF and water (e.g., a 2:1 or 1:1 v/v ratio).

-

Addition of Base: Add a solution of NaOH or LiOH (1.5 equivalents) in water to the reaction mixture.

-

Reaction: Stir the mixture at a controlled temperature (e.g., 50°C). Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the THF under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl.

-

A precipitate may form. If so, collect the solid by filtration, wash with cold water, and dry under vacuum.

-

If no precipitate forms, extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

-

Isolation:

-

Combine the organic extracts.

-

Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄.

-

Filter to remove the drying agent.

-

Evaporate the solvent under reduced pressure to yield the crude 1-isopropyl-1H-pyrazole-4-carboxylic acid.

-

-

Purification (if necessary): The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography.

Visualizing the Workflow

The following diagram illustrates the logical flow for troubleshooting common issues during the hydrolysis of Methyl 1-isopropyl-1H-pyrazole-4-carboxylate.

Caption: A logical workflow for troubleshooting the hydrolysis of Methyl 1-isopropyl-1H-pyrazole-4-carboxylate.

Reaction Mechanism: Saponification

The base-catalyzed hydrolysis of an ester follows a nucleophilic acyl substitution mechanism.

Caption: The mechanism of base-catalyzed ester hydrolysis (saponification).

References

- Google Patents. (n.d.). EP1997808A1 - Process for the production of pyrazoles.

-

National Journal of Pharmaceutical Sciences. (2021, May 15). A review of pyrazole an its derivative. Retrieved from [Link]

-

MDPI. (2015, March 9). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Retrieved from [Link]

-

orientjchem.org. (n.d.). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

-

PMC. (n.d.). Current status of pyrazole and its biological activities. Retrieved from [Link]

-

MDPI. (2022, May 24). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]

-

PMC. (2025, October 23). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved from [Link]

-

PMC. (n.d.). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Retrieved from [Link]

-

Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Retrieved from [Link]

-

RSC Publishing. (2023, October 2). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. Retrieved from [Link]

-

Semantic Scholar. (2022, May 24). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]

-

Reddit. (2025, July 21). Why are my ester hydrolysis not working : r/Chempros. Retrieved from [Link]

-

TSI Journals. (2021, November 26). The Recent Development of the Pyrazoles : A Review. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]

- Google Patents. (n.d.). US5705656A - N-alkylation method of pyrazole.

-

PMC. (n.d.). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. pharmajournal.net [pharmajournal.net]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 5. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EP1997808A1 - Process for the production of pyrazoles - Google Patents [patents.google.com]

- 7. reddit.com [reddit.com]

- 8. mdpi.com [mdpi.com]

Troubleshooting low conversion in pyrazole esterification reactions

Topic: Troubleshooting Low Conversion in Pyrazole Esterification Reactions Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Status: Active Support Guide

Diagnostic Framework: Why is your reaction failing?

Pyrazole carboxylic acids are notoriously deceptive substrates. Unlike benzoic acids, they possess an amphoteric nature (basic pyridine-like nitrogen + acidic pyrrole-like NH + carboxylic acid), creating self-buffering systems that often stall classical esterification methods.

Use this decision tree to identify your specific failure mode before proceeding to the protocols.

Figure 1: Diagnostic logic flow for identifying the root cause of esterification failure based on reaction conditions.

Critical Troubleshooting Protocols

Scenario A: The "Buffer Effect" (Fischer Esterification Failure)

Symptom: You are refluxing a pyrazole carboxylic acid in methanol with catalytic H₂SO₄, but LCMS shows <10% conversion after 24 hours.

Root Cause: The pyridine-like nitrogen (

The Fix: The "In-Situ" Acid Chloride Method

Do not rely on equilibrium. Drive the reaction irreversibly using Thionyl Chloride (

Protocol:

-

Suspend pyrazole carboxylic acid (1.0 equiv) in dry methanol (0.5 M concentration).

-

Cool to 0°C (Ice bath). Exotherm Warning.

-

Add

(3.0 - 5.0 equiv) dropwise.-

Note: The excess is necessary to scavenge water and overcome the buffering capacity of the pyrazole nitrogen.

-

-

Remove ice bath and heat to reflux for 4–12 hours.

-

Workup: Concentrate in vacuo. The product will likely be the HCl salt. Neutralize with saturated

only if the free base is required for the next step.

Scenario B: The "Brick" Formation (Acid Chloride Activation)

Symptom: You tried to make the acid chloride using neat

The Fix: Catalytic DMF (Vilsmeier-Haack Activation)

Use a non-reactive solvent (DCM or Toluene) and catalytic DMF. This forms the Vilsmeier reagent (chloroiminium ion), which is a more soluble and active chlorinating species than

Protocol:

-

Suspend pyrazole acid (1.0 equiv) in anhydrous DCM (0.3 M).

-

Add catalytic DMF (2–3 drops per gram of substrate).

-

Add Oxalyl Chloride (1.5 equiv) dropwise at 0°C.

-

Why Oxalyl Chloride? It produces gases (

) that drive the reaction forward and is milder than refluxing thionyl chloride.

-

-

Stir at room temperature until gas evolution ceases (1–2 h).

-

Concentrate to dryness to remove excess reagent, then re-dissolve in DCM and add the alcohol (plus

or Pyridine to scavenge HCl).

Scenario C: Steric Hindrance (Coupling Reagents Fail)

Symptom: Substrates with bulky groups at positions 3 or 5 (ortho to the carboxylic acid) fail to react with EDC/NHS or HATU. Root Cause: The "Active Ester" intermediate (e.g., O-acylisourea) is too bulky. The alcohol nucleophile cannot access the carbonyl carbon due to the flanking substituents on the pyrazole ring.

The Fix: Carboxylate Alkylation (The "Stealth" Method)

Instead of attacking the carbonyl with an alcohol (nucleophilic acyl substitution), invert the mechanism: make the carboxylate the nucleophile and attack a small alkyl halide (

Protocol (Gold Standard for Hindered Acids):

-

Dissolve pyrazole acid (1.0 equiv) in DMF (polar aprotic is essential).

-

Add Cesium Carbonate (

) (1.5 equiv).-

Why Cesium? The large

cation creates a "naked," highly reactive carboxylate anion due to poor ion pairing (the "Cesium Effect").

-

-

Stir for 15 mins to ensure deprotonation.

-

Add Alkyl Iodide (e.g., Methyl Iodide or Ethyl Iodide) (1.2 equiv).

-

Stir at RT.[1] Conversion is usually complete in <2 hours.

| Parameter | Value | Note |

| Solvent | DMF or NMP | Essential for solubilizing the salt. |

| Base | Superior to | |

| Electrophile | Alkyl Iodide | R-Br is slower; R-Cl often fails without heating. |

Comparative Data: Method Selection

Select your method based on the specific constraints of your pyrazole substrate.

| Method | Best For... | Major Risk | Mechanism Type |

| Simple, unhindered pyrazoles. Scale-up. | Decarboxylation if heated too aggressively. | Acyl Substitution (Acid Chloride in situ) | |

| Oxalyl Cl / DMF | Acid-sensitive substrates; when isolation of acid chloride is needed. | Moisture sensitivity; "Brick" formation if solvent is wrong. | Vilsmeier-Haack Activation |

| Sterically hindered acids. High-value intermediates. | Alkylation of the pyrazole Nitrogen (regioselectivity issues). | ||

| Steglich (DCC/DMAP) | Not Recommended | Formation of N-acylurea side product is dominant in pyrazoles. | Carbodiimide Coupling |

FAQ: Specific Technical Hurdles

Q: I am seeing two spots on TLC after using the Cesium Carbonate method. Is one an impurity?

A: Check if you have an unsubstituted NH on the pyrazole ring. If your pyrazole is

-

Fix: Protect the pyrazole nitrogen (e.g., THP, Boc, SEM) before attempting esterification, or use the Acid Chloride method (Method B) which is less prone to N-alkylation than alkyl halide methods.

Q: My pyrazole carboxylic acid decarboxylated. The product is just the pyrazole. A: This is common with electron-rich heteroaromatic acids heated in acidic media.

-

Fix: Avoid high-temperature reflux (Method A). Switch to the Cesium Carbonate method (Method C) which proceeds at Room Temperature, eliminating thermal decarboxylation risks.

Q: Can I use HATU for esterification? A: HATU is designed for amide bond formation. While it can work for esters, it is often sluggish with secondary alcohols and expensive for scale-up.

-

Recommendation: If you must use a coupling reagent for an ester, Yamaguchi esterification (2,4,6-trichlorobenzoyl chloride) is superior for sterically hindered acids compared to HATU.

Visualizing the "Cesium Effect" Pathway

The following diagram illustrates why the Cesium Carbonate method bypasses the steric hindrance that blocks standard Fischer esterification.

Figure 2: The Cesium Carbonate protocol circumvents steric bulk by utilizing an SN2 mechanism rather than nucleophilic acyl substitution.

References

-

BenchChem. "Troubleshooting low conversion rates in Fischer esterification." BenchChem Technical Guides. Link

-

Royal Society of Chemistry. "The facile alkylation and iodination of imidazol(in)ium salts in the presence of cesium carbonate."[2] Chem. Commun., 2011. Link

-

National Institutes of Health. "Pyrazole carboxylic acid borneol esters: Novel neuroprotective agents." PubMed, 2026. Link

-

Master Organic Chemistry. "Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides." Master Organic Chemistry, 2011. Link

-

Alfa Chemistry. "Cesium Carbonate Assists Difficult Carboxylation Reactions." Alfa Chemistry Knowledge Base. Link

Sources

Validation & Comparative

A Researcher's Guide to the ¹H NMR Spectrum of Methyl 1-isopropyl-1H-pyrazole-4-carboxylate: A Comparative Analysis

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available to researchers, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone for its ability to provide detailed information about the molecular structure of a compound. This guide offers an in-depth analysis of the ¹H NMR spectrum of Methyl 1-isopropyl-1H-pyrazole-4-carboxylate, a substituted pyrazole of interest in medicinal chemistry.

Given the limited availability of a direct experimental spectrum for this specific molecule in public databases, this guide will present a detailed predicted ¹H NMR data set. This prediction is grounded in the fundamental principles of NMR spectroscopy and supported by a comparative analysis with structurally related analogues for which experimental data is available. We will dissect the expected chemical shifts, multiplicities, and coupling constants, explaining the rationale behind these predictions. Furthermore, a comprehensive, step-by-step experimental protocol for acquiring a high-resolution ¹H NMR spectrum is provided for researchers aiming to synthesize and characterize this compound.

Predicted ¹H NMR Spectrum of Methyl 1-isopropyl-1H-pyrazole-4-carboxylate

The structure of Methyl 1-isopropyl-1H-pyrazole-4-carboxylate contains several distinct proton environments that will give rise to a characteristic ¹H NMR spectrum. The predicted spectral data in a common deuterated solvent, such as Chloroform-d (CDCl₃), is summarized in Table 1. These predictions are derived from the analysis of substituent effects on the pyrazole ring and by drawing parallels with similar structures.

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | ~8.0 | Singlet | 1H | H5 (pyrazole ring) |

| 2 | ~7.8 | Singlet | 1H | H3 (pyrazole ring) |

| 3 | ~4.6 | Septet | 1H | CH (isopropyl) |

| 4 | ~3.8 | Singlet | 3H | OCH₃ (methyl ester) |

| 5 | ~1.5 | Doublet | 6H | CH₃ (isopropyl) |

Structural Elucidation and Comparative Spectral Analysis

The predicted chemical shifts for Methyl 1-isopropyl-1H-pyrazole-4-carboxylate are based on the electronic environment of each proton. The pyrazole ring protons, H3 and H5, are expected to appear as singlets in the aromatic region. The electron-withdrawing nature of the carboxylate group at the C4 position will deshield both H3 and H5, shifting them downfield. The N-isopropyl group will also influence the electronic environment of the pyrazole ring.

To substantiate these predictions, a comparative analysis with structurally related compounds is invaluable.

Comparator 1: Methyl 1H-pyrazole-4-carboxylate

This analogue lacks the N-isopropyl group, providing a baseline for the pyrazole ring and methyl ester signals. The reported ¹H NMR data for Methyl 1H-pyrazole-4-carboxylate in DMSO-d₆ shows two singlets for the pyrazole ring protons at δ 8.09 ppm and a singlet for the methyl ester protons at δ 3.72 ppm. The presence of the N-H proton is indicated by a broad singlet at δ 11.62 ppm. The similarity in the chemical shifts of the pyrazole protons and the methyl ester protons with our predicted values for the target molecule highlights the significant influence of the methyl carboxylate group.

Comparator 2: 1-isopropyl-1H-pyrazole

Comparator 3: Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate

Although this molecule contains an additional amino group at the C3 position, it shares the N-isopropyl and C4-methyl ester functionalities with our target compound.[1] The presence of the electron-donating amino group would be expected to shield the pyrazole ring protons, shifting them to a lower chemical shift compared to our target molecule. However, the signals for the isopropyl and methyl ester groups would likely be in a similar region, providing a useful reference.

The interplay of these electronic effects is visualized in the workflow below:

Caption: Experimental workflow for ¹H NMR spectroscopy.

Conclusion

This guide provides a comprehensive framework for understanding and acquiring the ¹H NMR spectrum of Methyl 1-isopropyl-1H-pyrazole-4-carboxylate. By combining predictive analysis based on fundamental principles with a comparative study of analogous structures, researchers can confidently interpret the spectral data for this compound. The detailed experimental protocol further equips scientists with the practical knowledge to obtain high-quality NMR data, a critical step in the characterization of novel molecules for drug development and other scientific endeavors.

References

- BenchChem. (n.d.). An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 3-amino-1H-pyrazole-4-carboxylate.

- ChemicalBook. (2025, July 24). METHYL 1H-PYRAZOLE-4-CARBOXYLATE | 51105-90-9.

- BLDpharm. (n.d.). 1787974-11-1|Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate.

Sources

A Comparative Guide to HPLC Methods for Purity Analysis of Pyrazole Carboxylates

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safe and effective therapeutics. Pyrazole carboxylates, a significant class of heterocyclic compounds, are key building blocks in numerous pharmaceuticals, exhibiting a wide range of biological activities including anti-inflammatory, analgesic, and anti-cancer properties.[1][2] The synthetic pathways to these molecules, however, can introduce various impurities such as unreacted starting materials, regioisomers, and byproducts from side reactions.[3][4] Therefore, robust and reliable analytical methods for purity determination are not just a regulatory requirement but a scientific necessity.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of pyrazole carboxylates. We will delve into a standard Reversed-Phase HPLC (RP-HPLC) method with UV detection, explore the enhanced capabilities of Liquid Chromatography-Mass Spectrometry (LC-MS) for comprehensive impurity profiling, and touch upon the specifics of chiral HPLC for enantioselective separations. The experimental protocols are detailed with an emphasis on the rationale behind methodological choices, ensuring a self-validating system of analysis.

Primary Method: Reversed-Phase HPLC with UV Detection (HPLC-UV)

RP-HPLC with UV detection is the workhorse for purity analysis in many pharmaceutical laboratories due to its robustness, cost-effectiveness, and suitability for a wide range of compounds. For pyrazole carboxylates, which typically possess chromophores, UV detection offers excellent sensitivity.

Mechanistic Rationale

The choice of a C18 column is based on its hydrophobic stationary phase, which effectively retains the moderately polar pyrazole carboxylate molecules.[5] The mobile phase, a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (often with a modifier like formic or trifluoroacetic acid), allows for the elution of the analyte and its impurities. The acid modifier helps to protonate silanol groups on the stationary phase, reducing peak tailing and improving peak shape.[6] A gradient elution is often employed to ensure the separation of impurities with a wide range of polarities.

Experimental Protocol: HPLC-UV

1. Materials and Reagents:

-

Pyrazole carboxylate reference standard and sample

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC or Milli-Q grade)

-

Formic acid or Trifluoroacetic acid (TFA) (analytical grade)

2. Instrumentation:

-

HPLC system with a binary or quaternary pump

-

Autosampler

-

Column oven

-

UV-Vis or Photodiode Array (PDA) detector

3. Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient:

-

0-2 min: 10% B

-

2-15 min: 10-90% B

-

15-18 min: 90% B

-

18-20 min: 90-10% B

-

20-25 min: 10% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm (or the λmax of the specific pyrazole carboxylate)

-

Injection Volume: 10 µL

4. Sample Preparation:

-

Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the pyrazole carboxylate reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.[3]

-

Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the pyrazole carboxylate sample into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.[3]

Workflow for HPLC-UV Purity Analysis

Caption: Workflow for purity analysis of pyrazole carboxylates by HPLC-UV.

Alternative Method 1: Liquid Chromatography-Mass Spectrometry (LC-MS)

For a more comprehensive impurity profile, especially for identifying unknown impurities, LC-MS is the gold standard.[7][8] It combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry, allowing for the determination of the molecular weights of impurities.[9][10]

Mechanistic Rationale

The chromatographic principles of LC-MS are similar to HPLC-UV. However, the mobile phase must be volatile to be compatible with the mass spectrometer's ion source. Therefore, non-volatile buffers like phosphate are replaced with volatile ones like ammonium formate or formic acid.[11] The mass spectrometer detects ions based on their mass-to-charge ratio (m/z), providing molecular weight information that is invaluable for impurity identification.

Experimental Protocol: LC-MS

1. Materials and Reagents:

-

As per HPLC-UV method, but ensure all mobile phase components are MS-grade and volatile.

2. Instrumentation:

-

LC-MS system (e.g., Q-TOF or Triple Quadrupole) with an electrospray ionization (ESI) source.

3. Chromatographic Conditions:

-

Column: C18, 2.1 x 100 mm, 1.8 µm particle size (UPLC for faster analysis)

-

Mobile Phase A: 0.1% Formic Acid in Water

-